6-Methyl-1,3,5-triazine-2,4-diamine

Description

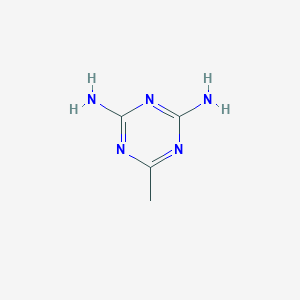

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c1-2-7-3(5)9-4(6)8-2/h1H3,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYZCEFQAIUHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029186 | |

| Record name | Acetoguanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-02-9 | |

| Record name | Acetoguanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoguanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoguanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetoguanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,3,5-triazine-2,4-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOGUANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX41T8ULB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 6 Methyl 1,3,5 Triazine 2,4 Diamine

Established Synthetic Routes to 6-Methyl-1,3,5-triazine-2,4-diamine and its Precursors

The traditional syntheses of this compound primarily rely on cyclocondensation and nucleophilic substitution reactions. These methods have been widely used for their reliability and effectiveness.

Cyclocondensation Reactions: Cyanoguanidine with Methyl-substituted Nitriles

The most common and direct method for preparing this compound is the condensation of cyanoguanidine with acetonitrile (B52724). wikipedia.org This reaction represents a cyclocondensation process where the nitrile group of acetonitrile reacts with cyanoguanidine to form the triazine ring.

The reaction is typically carried out under basic conditions or with the application of heat. The use of microwave irradiation has been shown to significantly accelerate this reaction, offering a greener alternative by reducing reaction times and often improving yields. chim.itresearchgate.net

Table 1: Synthesis of 2,4-diamino-6-substituted-1,3,5-triazines via Cyclocondensation

| Substituent (R) | Reaction Time (min) | Yield (%) |

|---|---|---|

| Phenyl | 15 | 85 |

| 4-Methoxyphenyl | 15 | 74 |

| 4-Nitrophenyl | 15 | 74 |

| 4-Chlorophenyl | 10 | 82 |

Data sourced from a study on microwave-assisted synthesis. chim.it

Nucleophilic Substitution on Pre-formed Triazine Scaffolds

An alternative approach involves the use of a pre-formed triazine ring, typically cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), and subsequent nucleophilic substitution of the chlorine atoms. nih.govresearchgate.net This method allows for the sequential introduction of different substituents onto the triazine core. nih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis of mono-, di-, and tri-substituted triazines. nih.govarkat-usa.org

For the synthesis of this compound, this would involve a more complex, multi-step process. First, a methyl group would need to be introduced, followed by the substitution of the remaining two chlorine atoms with amino groups. This method is generally more versatile for producing a wide range of substituted triazines but can be less direct for acetoguanamine itself. clockss.orgsemanticscholar.org

Reaction of Cyanoguanidine with Formaldehyde (B43269) and Methylamine under Acidic Conditions

While not a direct route to this compound, the reaction of cyanoguanidine with formaldehyde and primary amines under acidic conditions is a known method for producing substituted triazines. This pathway typically leads to the formation of N-substituted derivatives. A one-pot, three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of hydrochloric acid, followed by treatment with a base, can yield 6,N2-diaryl-1,3,5-triazine-2,4-diamines. nih.gov

Advanced and Green Synthetic Approaches for 1,3,5-Triazine (B166579) Derivatives

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and versatile synthetic methods for 1,3,5-triazine derivatives.

Tandem Cyclization Strategies for 1,3,5-Triazines

Tandem or cascade reactions offer an elegant and atom-economical approach to complex molecules from simple starting materials in a single operation. For the synthesis of 1,3,5-triazines, various tandem cyclization strategies have been developed. These can involve the cyclotrimerization of nitriles or the reaction of amidines with various building blocks. researchgate.netacs.org For instance, an iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the nitrogen source has been reported for the synthesis of 2,4,6-triaryl-1,3,5-triazines. researchgate.net While not directly applied to this compound, these advanced strategies hold potential for future synthetic innovations.

Microwave-Assisted Synthesis of 1,3,5-Triazines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. clockss.orgnih.gov The synthesis of 1,3,5-triazines has greatly benefited from this technology. chim.itnih.gov

As mentioned earlier, the cyclocondensation of cyanoguanidine with nitriles is significantly enhanced under microwave irradiation. chim.itresearchgate.net This method drastically reduces reaction times from hours to minutes and often simplifies the work-up procedure. chim.it The efficiency and green credentials of microwave-assisted synthesis make it a highly attractive alternative to conventional heating methods for the preparation of this compound and other triazine derivatives. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | >10 hours | 50-58% | clockss.org |

| Microwave Irradiation | <2 minutes | 92-98% | clockss.org |

Data from a study on the synthesis of 1,3,5-triazinane-2-thiones. clockss.org

Sonochemical Protocols for 1,3,5-Triazine Derivatives

The application of ultrasound in chemical synthesis, known as sonochemistry, has emerged as a green and efficient method for producing 1,3,5-triazine derivatives. Research demonstrates that this approach can generate these compounds in high yields, often exceeding 75%, within remarkably short reaction times as little as five minutes. byjus.com A significant advantage of sonochemical protocols is the frequent use of water as a solvent, which enhances the environmental friendliness of the synthesis. byjus.com Compared to classical heating methods, which are often energy and time-intensive, the sonochemical approach is noted for its efficiency and reduced environmental impact. byjus.comresearchgate.net

Recent studies have further highlighted the benefits of ultrasound-assisted methods. For instance, a modified sonochemical protocol was developed for the synthesis of morpholine-functionalized 1,3,5-triazine derivatives in aqueous media, minimizing the reliance on organic solvents. researchgate.net In another example, the use of ultrasonic irradiation at 40°C for 30-60 minutes to synthesize 4,6-disubstituted-1,3,5-triazine hydrazone derivatives resulted in significantly improved reaction rates and yields of up to 96% compared to conventional refluxing. researchgate.net These findings underscore sonochemistry's role in sustainable chemical production.

Table 1: Comparison of Sonochemical vs. Conventional Synthesis for 1,3,5-Triazine Derivatives

| Method | Typical Reaction Time | Typical Yield | Solvent | Key Advantages |

|---|---|---|---|---|

| Sonochemistry | 5 - 60 minutes byjus.comresearchgate.net | >75% - 96% byjus.comresearchgate.net | Water, Ethanol (B145695) byjus.comresearchgate.net | Rapid reaction, High yields, Green solvent use, Energy efficient |

| Conventional Heating | 4 - 24 hours researchgate.net | Variable, often lower | Organic solvents (e.g., THF, DMF) byjus.comresearchgate.net | Established methodology |

Transition-Metal-Free and Ligand-Free Syntheses

In the pursuit of greener and more cost-effective chemical processes, transition-metal-free and ligand-free syntheses for 1,3,5-triazines have been developed. These methods avoid potential contamination of the final product with metal residues and reduce costs associated with expensive catalysts and ligands.

One notable protocol involves the aerobic oxidative tandem cyclization of benzylamines with amidines in polyethylene (B3416737) glycol (PEG-600). chemicalbook.com This method utilizes molecular oxygen as the oxidant, offering an environmentally benign pathway to a variety of 1,3,5-triazine derivatives in good to excellent yields. chemicalbook.com Another approach is the cyclotrimerization of nitriles under solvent-free conditions, using silica-supported Lewis acids as recyclable and environmentally friendly catalysts. nih.gov Furthermore, an iodine-promoted multicomponent synthesis of 2,4-diamino-1,3,5-triazines has been reported, which also circumvents the need for transition metals. mdpi.com

Utilization of Reusable Solvent Systems (e.g., Polyethylene Glycol)

The use of reusable solvent systems is a cornerstone of green chemistry, and polyethylene glycol (PEG) has been identified as a highly effective medium for the synthesis of 1,3,5-triazine derivatives. chemicalbook.comnih.gov PEG is thermally stable, non-toxic, and immiscible with many organic solvents, which simplifies product separation and allows for the solvent to be recycled. chemicalbook.com

A green and efficient protocol for synthesizing 1,3,5-triazines from benzylamines and amidines has been developed using PEG-600 as the solvent. chemicalbook.com The reusability of PEG-600 was demonstrated over several cycles with only minor weight loss due to handling, maintaining excellent product yields. chemicalbook.com In the synthesis of guanamines (2,4-diamino-1,3,5-triazines), PEG 400 has been successfully used as a green alternative to hazardous solvents like methyl and ethyl cellosolves. nih.gov The efficiency of these reactions in PEG can be further enhanced by applying microwave irradiation, which often leads to higher yields compared to conventional heating in the same solvent. nih.gov

Table 2: Synthesis of 6-benzyl-1,3,5-triazine-2,4-diamine (B187868) in Various Solvents

| Entry | Solvent | Heating Method | Yield (%) |

|---|---|---|---|

| 1 | 2-Ethoxyethanol | Microwave | 91 |

| 2 | PEG 400 | Microwave | 90 |

| 3 | Ethylene (B1197577) glycol | Microwave | 85 |

| 4 | Glycerol | Microwave | 54 |

| 5 | DMSO | Microwave | 86 |

| 6 | PEG 400 | Conventional | 83 |

Data derived from a study optimizing guanamine synthesis, highlighting the efficacy of PEG 400. nih.gov

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of Amino Groups

The amino groups of this compound are key sites for derivatization. While much of the literature focuses on the synthesis of aminotriazines via nucleophilic substitution of chlorine from cyanuric chloride, the amino groups themselves can undergo further reactions. nih.gov The design of quadruple hydrogen-bonded systems through the acylation of the amino groups on similar triazine derivatives has been described, indicating their reactivity towards acylating agents. researchgate.net

The triazine ring itself contains nucleophilic nitrogen atoms. Protonation readily occurs at a ring nitrogen atom in the presence of acid, forming salts such as 2,4-diamino-6-methyl-1,3,5-triazin-1-ium chloride or nitrate (B79036). nih.gov The primary amino groups on the triazine ring also present the potential for reactions such as diazotization. This process, which converts a primary aromatic amine into a diazonium salt using nitrous acid, is a foundational reaction in organic synthesis, though its application to aminotriazines is less commonly documented. byjus.com

Condensation Reactions (e.g., Schiff Base Formation)

The primary amino groups of this compound are reactive towards carbonyl compounds, leading to the formation of imines, commonly known as Schiff bases. sigmaaldrich.com This condensation reaction involves the nucleophilic attack of the amine on a carbonyl carbon, followed by dehydration. sigmaaldrich.com

It has been demonstrated that this compound (acetoguanamine) undergoes condensation with various aldehydes to form dipodal Schiff base ligands. byjus.comresearchgate.net For example, reaction with salicylaldehyde, 2-formylbenzoic acid, or 4-formylbenzoic acid yields the corresponding bis(iminomethyl) derivatives. researchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent like benzene (B151609) or 1,4-dioxane. byjus.comresearchgate.net The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the infrared spectrum and a signal for the CH=N proton in the ¹H NMR spectrum. researchgate.net

Table 3: Schiff Base Formation from this compound

| Aldehyde Reactant | Resulting Schiff Base Product | Yield (%) |

|---|---|---|

| 2-Hydroxybenzaldehyde | 2,4-bis(2-hydroxyphenyliminomethyl)-6-methyl-1,3,5-triazine | ~100 |

| 2-Formylbenzoic acid | 2,4-bis(2-carboxyphenyliminomethyl)-6-methyl-1,3,5-triazine | 63 |

| 4-Formylbenzoic acid | 2,4-bis(4-carboxyphenyliminomethyl)-6-methyl-1,3,5-triazine | Not Specified |

Data derived from the synthesis of dipodal acetoguanamine-Schiff bases. researchgate.netchemicalbook.com

Oxidation and Reduction Pathways

The this compound molecule offers several sites for oxidation and reduction reactions, including the triazine ring, the amino groups, and the methyl group.

Oxidation: The methyl group on the triazine ring can be susceptible to oxidation under specific conditions. For instance, the nitration of 2,4-dimethoxy-6-methyl-1,3,5-triazine, a related derivative, with a nitrating medium can yield 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine. researchgate.net This indicates that the methyl group can be fully oxidized. In another oxidative pathway, 2-amino byjus.comchemicalbook.comnih.govtriazines react with ketones in the presence of a copper catalyst and iodine to selectively form N-( byjus.comchemicalbook.comnih.govtriazine-2-yl) α-ketoamides through an oxidative process. nih.gov The electrochemical oxidation of amines, which typically proceeds through the formation of an iminium ion, is a well-established field, suggesting that the amino groups on the triazine could be electrochemically active. mdpi.com

Reduction: The triazine ring is susceptible to reduction. The electroreduction of 2,4-diamino-1,3,5-triazine on mercury electrodes has been studied, providing a basis for understanding the reductive behavior of the core heterocycle. researchgate.net Electrochemical methods, in general, offer a green alternative for the reduction of nitrogen-containing compounds, avoiding harsh chemical reagents by using electrons as the reducing agent. rsc.org

Synthesis of Polyimides Derived from 2,4-Diamino-6-methyl-1,3,5-triazine

The synthesis of polyimides from 2,4-diamino-6-methyl-1,3,5-triazine and poly(acryloyl chloride) proceeds through the formation of intermediate amide compounds. The general procedure for the preparation of these intermediates involves the reaction of 2,4-diamino-6-methyl-1,3,5-triazine with a substituted benzoyl chloride or acetyl chloride. uobaghdad.edu.iq

A mixture of 0.02 mol of 2,6-diamino-4-methyl-1,3,5-triazine, 0.04 mol of a substituted benzoyl chloride, and a few drops of triethylamine (B128534) in DMF as a solvent is refluxed for 4 hours in a 100 ml round bottom flask. uobaghdad.edu.iq After the reaction is complete, the solvent is removed, and the product is recrystallized from ethanol. uobaghdad.edu.iq

The subsequent synthesis of the polyimides involves the reaction of these intermediate compounds with poly(acryloyl chloride). uobaghdad.edu.iq In a typical procedure, a solution of the intermediate amide (0.01 mol) in 25 ml of THF is mixed with poly(acryloyl chloride) (0.02 mol) and 1 ml of triethylamine in a 100 ml round bottom flask. The mixture is then refluxed for 6 to 8 hours. uobaghdad.edu.iq Following the reflux, the mixture is cooled, and the solvent is evaporated. The resulting solid polyimide is then purified by dissolving it in DMF and reprecipitating it from water or acetone. uobaghdad.edu.iq

The physical properties of the synthesized intermediate compounds and the final polyimides are summarized in the tables below.

Table 1: Physical Properties of Intermediate Amide Derivatives uobaghdad.edu.iq

| Compound No. | Compound Structure Name | Color | Melting Point (°C) |

| 1 | N-(benzoyl) amidyl sub. 2,6-diamino-4-methyl-1,3,5-triazine | White | 180-182 |

| 2 | N-(4-nitrobenzoyl) amidyl sub. 2,6-diamino-4-methyl-1,3,5-triazine | Pale Yellow | 210-212 |

| 3 | N-(4-bromobenzoyl) amidyl sub. 2,6-diamino-4-methyl-1,3,5-triazine | White | 192-194 |

| 4 | N-(4-methoxybenzoyl) amidyl sub. 2,6-diamino-4-methyl-1,3,5-triazine | White | 178-180 |

| 5 | N-(acetyl) amidyl sub. 2,6-diamino-4-methyl-1,3,5-triazine | White | 220-222 |

Table 2: Physical Properties of Polyimide Derivatives uobaghdad.edu.iq

| Compound No. | Compound Structure Name | Color | Melting Point (°C) | % Conversion | Solvent used in reaction |

| 6 | Poly [N-(benzoyl) amidyl sub. acryloyl] imide | Brown | >300 | 75 | THF |

| 7 | Poly [N-(4-nitrobenzoyl) amidyl sub. acryloyl] imide | Pale Brown | >300 | 80 | THF |

| 8 | Poly [N-(4-bromobenzoyl) amidyl sub. acryloyl] imide | Pale Brown | >300 | 78 | THF |

| 9 | Poly [N-(4-methoxybenzoyl) amidyl sub. acryloyl] imide | Brown | >300 | 70 | THF |

| 10 | Poly [N-(acetyl) amidyl sub. acryloyl] imide | Pale Brown | >300 | 82 | THF |

Advanced Spectroscopic and Computational Elucidation of 6 Methyl 1,3,5 Triazine 2,4 Diamine and Its Complexes

Quantum Chemical Computational Studies

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and properties of molecular systems. These methods provide profound insights into the geometry, stability, reactivity, and spectroscopic characteristics of molecules like 6-Methyl-1,3,5-triazine-2,4-diamine, complementing and guiding experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the properties of triazine derivatives. The application of DFT allows for a detailed exploration of the molecule's potential energy surface and the prediction of a wide array of its chemical and physical behaviors.

A fundamental application of DFT is the optimization of molecular geometry to find the most stable conformation of a molecule. This process involves calculating the forces on each atom and adjusting their positions to minimize the total electronic energy. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles in the gaseous phase. researchgate.net

These theoretical structures can be compared with experimental data from X-ray crystallography. For instance, crystallographic studies of solvates of this compound have provided precise measurements of its molecular structure. In the methanol (B129727) solvate, the triazine ring is essentially planar. nih.gov The C—N bond distances within the ring are all approximately 1.346 Å. nih.gov The amino groups are nearly coplanar with the ring, and the methyl carbon atom shows only a slight deviation from this plane. nih.gov Similarly, in a complex with oxalic acid, the protonated triazine ring maintains its planarity. researchgate.net Comparing the DFT-optimized parameters with such experimental data helps validate the chosen computational method and provides a more complete understanding of the molecule's structure in different environments.

| Parameter | Value (Methanol Solvate) nih.gov | Value (Ethanol Solvate) nih.gov |

|---|---|---|

| Triazine Ring C-N Bond Length | ~1.346 Å | Not specified |

| Dihedral Angle (NH2 to Ring) | 2-6° | Coplanar |

| Methyl Carbon Deviation from Plane | 0.055 Å | Not specified |

Theoretical vibrational analysis via DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometric optimization, harmonic vibrational frequencies are calculated. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For a molecule like this compound, DFT calculations can predict the frequencies and intensities of its characteristic vibrations. Key vibrational modes would include:

N-H stretching vibrations from the amino groups, typically found in the 3300-3500 cm⁻¹ region. nih.gov

C-H stretching vibrations of the methyl group, usually appearing around 2900-3000 cm⁻¹. nih.gov

Triazine ring stretching and deformation modes.

C-N stretching vibrations.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net A detailed potential energy distribution (PED) analysis can be performed to provide a quantitative assignment of each vibrational mode. nih.gov Studies on related triazine compounds have successfully used DFT to assign their vibrational spectra, demonstrating the reliability of this approach. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 nih.gov |

| Methyl (C-H) | Stretching | 2900 - 3000 nih.gov |

| Triazine Ring | Stretching | 1400 - 1600 |

| C-N | Stretching | 1200 - 1350 nih.gov |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the triazine ring nitrogens, while the LUMO would be distributed over the π-system of the triazine ring.

The analysis of these orbitals is crucial for understanding intramolecular charge transfer (ICT). researchgate.net Upon photoexcitation, an electron can be promoted from the HOMO to the LUMO, leading to a redistribution of electron density. This process is fundamental to the molecule's photophysical properties, such as fluorescence. DFT calculations provide the energies of the HOMO and LUMO and visualize their spatial distribution, offering insights into the nature and possibility of charge transfer within the molecule. researchgate.netnih.gov

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. wikipedia.org This method is highly effective for analyzing molecular stability arising from charge delocalization and hyperconjugative interactions.

For this compound, NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. rsc.org Significant donor-acceptor interactions include:

Delocalization of the nitrogen lone pairs (n) into the antibonding π* orbitals of the triazine ring (n → π*).

Interactions between the π orbitals of the ring and the antibonding σ* orbitals of adjacent bonds.

DFT calculations are instrumental in predicting the optoelectronic and electrochemical properties of molecules. Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions between molecular orbitals. These calculations can help interpret experimental UV-Vis spectra.

Furthermore, the energies of the HOMO and LUMO calculated by DFT can be correlated with electrochemical properties like oxidation and reduction potentials. The HOMO energy is related to the ionization potential and the molecule's ability to be oxidized, while the LUMO energy is related to the electron affinity and its ability to be reduced. These parameters are vital for designing molecules for specific applications in electronics, such as hole transport materials in organic light-emitting diodes (OLEDs). rsc.org The use of this compound in the synthesis of fluorescent sensors for metal ions highlights its potential in optoelectronic applications, which can be rationalized and further explored through computational modeling. chemicalbook.com

First Hyperpolarizability Calculations for Nonlinear Optics

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the nonlinear optical (NLO) properties of this compound derivatives. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. For instance, in a study of 2,4-diamino-6-methyl-1,3,5-triazin-1-ium 4-cyanobenzoate (B1228447), the calculated first hyperpolarizability was found to be comparable to that of similar derivatives, indicating its potential as a material for NLO applications. sid.ir Such calculations are essential for screening and designing molecules with enhanced NLO properties. The investigation of the NLO properties of new triazine derivatives has shown that their first-order hyperpolarizability values are significantly higher than that of the reference material urea, suggesting their promise as NLO substances. nih.gov

Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. In the case of this compound and its complexes, IR spectra provide valuable information about the molecular structure and intermolecular interactions. For example, the IR spectrum of 2,4-diamino-6-methyl-1,3,5-triazin-1-ium 4-cyanobenzoate has been recorded and analyzed, with vibrational wavenumbers computed using methods like HF/6-31G(d) and B3LYP/6-31G(d) to assign the observed vibrational bands. sid.ir The presence of an intense hydrogen-bonded network in the crystal structure of this complex leads to noticeable effects on the vibrational spectra. sid.ir In the IR spectrum of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), strong absorption peaks at 3469 cm⁻¹ and 3419 cm⁻¹ are attributed to the NH₂ stretching vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR: The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the methyl and amine protons. At 399.65 MHz, the amine protons (A) appear as a broad signal around 6.6 ppm, while the methyl protons (B) resonate at approximately 2.064 ppm. chemicalbook.com Similarly, at 89.56 MHz, the amine protons are observed at 6.61 ppm and the methyl protons at 2.066 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are characteristic of the triazine ring and the methyl group. chemicalbook.com

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Frequency (MHz) | Assignment | Chemical Shift (ppm) |

|---|---|---|

| 399.65 | Amine (A) | 6.6 |

| Methyl (B) | 2.064 | |

| 89.56 | Amine (A) | 6.61 |

| Methyl (B) | 2.066 |

Data sourced from ChemicalBook. chemicalbook.com

UV-Vis spectrophotometry is instrumental in studying the formation and properties of charge-transfer (CT) complexes involving this compound (MTDA) as an electron donor. The interaction of MTDA with electron acceptors, such as chloranilic acid (CLA), leads to the formation of a new, distinct absorption band in the visible region of the spectrum, which is not present in the spectra of the individual components. scirp.orgscirp.org

In a study conducted in ethanol (B145695) and methanol, the mixing of MTDA with CLA resulted in the immediate formation of a deep purple colored solution, indicating the formation of a stable CT complex. scirp.orgscirp.org A new absorption band was observed at approximately 524 nm in both solvents. scirp.org The stoichiometry of the complex was determined to be 1:1 using methods like continuous variation and spectrophotometric titration. researchgate.netbookpi.org The formation constant (K_CT) and molar extinction coefficient (ε) of these complexes were calculated, with high values indicating their stability. scirp.orgresearchgate.netbookpi.org For the MTDA-CLA complex, the stability constant was found to be 5.444 x 10³ L·mol⁻¹ in ethanol and 4.846 x 10³ L·mol⁻¹ in methanol. scirp.org

Table 2: Spectroscopic Data for the Charge-Transfer Complex of MTDA and CLA

| Solvent | λ_max (nm) | Stability Constant (K_CT) (L·mol⁻¹) |

|---|---|---|

| Ethanol | 524.5 | 5.444 x 10³ |

| Methanol | 524 | 4.846 x 10³ |

Data sourced from Open Journal of Physical Chemistry. scirp.orgscirp.org

Crystallographic Investigations and Intermolecular Interactions

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Several crystal structures of this compound and its co-crystals have been determined using this technique.

For instance, the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazine methanol solvate (C₄H₇N₅·CH₄O) reveals an extensive network of hydrogen bonds. researchgate.netnih.govnih.gov The triazine rings form centrosymmetric dimeric associations through N—H(amino)⋯N(ring) hydrogen bonds, creating planar molecular tapes. researchgate.netnih.govnih.gov These tapes are then interlinked by the methanol solvent molecules, which act as both hydrogen bond donors and acceptors, resulting in a three-dimensional supramolecular architecture. researchgate.netnih.govnih.gov The triazine ring itself is essentially planar. nih.gov

In the case of 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate (B1200264) (C₄H₈N₅⁺·C₂HO₄⁻), the crystal structure is composed of protonated triazine cations and hydrogen oxalate anions. nih.gov These ions are linked by a variety of intermolecular hydrogen bonds, including N—H⋯O, N—H⋯N, and O—H⋯O interactions, which form a three-dimensional network. nih.gov Additionally, weak π–π stacking interactions are observed between the triazine rings. nih.gov

The crystal structure of the ethanol solvate of 2,4-diamino-6-methyl-1,3,5-triazine has also been reported. nih.gov

Table 3: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Interactions |

|---|---|---|---|

| 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate | Monoclinic | C2/c | N—H⋯N hydrogen bonds, solvent-mediated hydrogen bonds |

| 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate | Triclinic | P-1 | N—H⋯O, N—H⋯N, O—H⋯O hydrogen bonds, π–π stacking |

| 2,4-Diamino-6-methyl-1,3,5-triazine ethanol solvate | Triclinic | P1 | Hydrogen bonding |

Data sourced from various crystallographic studies. nih.govnih.govnih.gov

Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify the various intermolecular interactions that govern the crystal packing of molecular solids. For this compound and its derivatives, this analysis provides a detailed map of close contacts between neighboring molecules, elucidating the nature and relative significance of different non-covalent forces.

While direct Hirshfeld analysis data for the parent this compound is not detailed in the provided sources, analysis of its closely related phenyl-substituted analogue (2,4-diamino-6-phenyl-1,3,5-triazin-1-ium 4-methylbenzenesulfonate) offers insight into the typical interactions for this class of compounds. The analysis revealed the percentage contributions of various interactions to the Hirshfeld surface, as shown in the table below. iucr.org

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 43.5 |

| C···H | 18.7 |

| O···H | 15.9 |

| N···H | 10.9 |

| C···C | 3.9 |

| C···O | 2.3 |

| N···O | 1.6 |

| O···O | 0.3 |

This data highlights that hydrogen-based contacts (H···H, C···H, O···H, N···H) are overwhelmingly dominant in defining the crystal packing, a feature expected for molecules rich in hydrogen bond donors and acceptors. iucr.org

Analysis of Hydrogen Bonding Networks (N-H···N, N-H···O, C-H···O, O-H···O)

The crystal structures of this compound and its complexes are extensively governed by a network of hydrogen bonds. nih.govnih.govresearchgate.net These interactions are the primary drivers for the formation of the supramolecular architectures observed in the solid state. The amino groups (N-H) serve as excellent hydrogen bond donors, while the triazine ring nitrogen atoms and, in solvates or salts, oxygen atoms from solvent or counter-ions act as acceptors. nih.govnih.govnih.gov

The specific types of hydrogen bonds identified in various crystal structures include:

N-H···N: This is a fundamental interaction in the parent compound and its solvates. In the methanol solvate, for instance, each amino group donates a hydrogen to a ring nitrogen atom of an adjacent molecule, forming robust dimeric associations. nih.govnih.govresearchgate.net Similar N-H···N interactions are observed in salt forms, such as the trichloroacetate (B1195264) and nitrate (B79036) salts, where they contribute to the formation of chains and layered structures. researchgate.netresearchgate.net

N-H···O: In hydrated salts or those with oxygen-bearing counter-ions like nitrate, trichloroacetate, and hydrogen oxalate, N-H···O bonds are prevalent. nih.govnih.govresearchgate.net For example, in the trichloroacetate monohydrate salt, the amine groups form N-H···O hydrogen bonds with the water molecule, which in turn acts as a dual acceptor. researchgate.net In the nitrate salt, each anion is linked to three different cations via multiple N-H···O hydrogen bonds. researchgate.net

O-H···O: This interaction is characteristic of hydrated salts. In the 2,4-diamino-6-methyl-1,3,5-triazin-1-ium trichloroacetate monohydrate, the water molecule acts as a donor in an O-H···O bond to a carboxyl oxygen atom, linking molecular chains together. nih.govresearchgate.net

The table below summarizes key hydrogen bond parameters found in the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazin-1-ium trichloroacetate monohydrate. researchgate.net

| D—H···A | D-H | H···A | D···A | D-H···A Angle |

|---|---|---|---|---|

| N5—H1N5···O1 | 0.89(3) | 1.77(3) | 2.652(3) | 172(3) |

| N2—H1N2···N1 | 0.86(3) | 2.22(3) | 3.064(3) | 168(3) |

| N4—H1N4···N1 | 0.86(3) | 2.28(3) | 3.064(3) | 152(2) |

| O1W—H2O1···O2 | 0.84(4) | 2.00(4) | 2.835(3) | 172(3) |

Pi-Stacking and Other Non-Covalent Interactions (e.g., C-O···Cg, CH···π)

Beyond the dominant hydrogen bonding, the supramolecular assembly of this compound complexes is also influenced by other, more subtle non-covalent interactions. The planar, electron-deficient triazine ring can participate in various π-interactions.

In the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate, weak π–π stacking interactions are present between adjacent triazine rings. nih.gov These interactions are characterized by a centroid–centroid distance of 3.763 Å, which is typical for stabilizing π-stacking arrangements. nih.gov

Furthermore, the same study identified C—O···π interactions, where a carbonyl oxygen atom of the hydrogen oxalate anion interacts with the π-system of the triazine ring. nih.gov The geometric parameters for this interaction were reported as an O···centroid distance of 3.5300 (16) Å with a C—O···centroid angle of 132.19 (10)°. nih.gov

Formation of Hydrogen-Bonded Dimers and Ribbon Structures

A recurring and significant structural motif in the crystallography of this compound is the formation of hydrogen-bonded dimers, which often extend into larger one-dimensional structures like ribbons or tapes. nih.govchemicalbook.com

In the methanol solvate of this compound, molecules form centrosymmetric dimeric associations. nih.govnih.govresearchgate.net These dimers are constructed through pairs of N—H···N hydrogen bonds, where the amino groups of one molecule interact with the ring nitrogen atoms of a second, inversion-related molecule. nih.govresearchgate.net This specific and robust hydrogen-bonding pattern is described by the graph-set notation R²₂(8).

The sequence of these hydrogen-bonded dimers creates an extended, almost planar molecular tape or ribbon structure. nih.govnih.gov For example, in a butane-1,4-diol monosolvate, the this compound molecules also form ribbons built from centrosymmetric dimer motifs that propagate along the c-axis of the crystal. chemicalbook.com In the methanol solvate, these ribbons are further interlinked by the solvent molecules, which bridge the tapes to form a three-dimensional network. nih.govnih.govresearchgate.net Similarly, in the trichloroacetate salt, the cations form centrosymmetric dimeric units via R²₂(8) N—H···N hydrogen bonds, which then extend into zigzag chains. researchgate.net This consistent formation of dimers and ribbons underscores their importance as fundamental building blocks in the supramolecular chemistry of this compound.

Supramolecular Chemistry and Materials Science Applications of 6 Methyl 1,3,5 Triazine 2,4 Diamine Derivatives

Building Blocks for Supramolecular Architectures

The compound and its derivatives are recognized for their ability to form well-ordered, extensive networks through non-covalent interactions. This has led to their use as fundamental building blocks in the creation of diverse supramolecular architectures.

The self-assembly of 6-methyl-1,3,5-triazine-2,4-diamine derivatives is primarily driven by a combination of hydrogen bonding and coordinative interactions. The diamino-1,3,5-triazinyl group (DAT) is a key feature, facilitating robust and predictable hydrogen bonding motifs. nih.govacs.org

The crystal structure of this compound methanol (B129727) solvate reveals an extensive network of hydrogen bonds. nih.govresearchgate.net The molecules form centrosymmetric dimeric associations through N—H(amino)⋯N(ring) hydrogen bonds, creating planar molecular tapes. nih.govresearchgate.net These tapes are further interlinked by methanol solvent molecules, resulting in a three-dimensional structure. nih.govresearchgate.net

In another example, the co-crystal of this compound with butane-1,4-diol shows the formation of ribbons with centrosymmetric dimer motifs. chemicalbook.comsigmaaldrich.com These ribbons are then connected through hydrogen bonding with the diol molecules.

Furthermore, derivatives such as 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine react with transition metal ions to form metallotectons. nih.govacs.org These metallotectons then self-assemble through hydrogen bonding of the DAT groups to produce crystalline and thermally stable materials. nih.govacs.org The nitrate (B79036) counterions in these structures also contribute to the cohesion of the intermetallotecton networks, leading to the formation of two- and three-dimensional structures. nih.gov

The table below summarizes the key interactions and resulting architectures for select this compound derivatives.

| Derivative/System | Interacting Species | Key Interactions | Resulting Supramolecular Architecture |

| This compound methanol solvate | Triazine molecules, Methanol | N—H(amino)⋯N(ring) hydrogen bonds | Planar molecular tapes, 3D network |

| This compound butane-1,4-diol monosolvate | Triazine molecules, Butane-1,4-diol | Centrosymmetric R2(2)(8) dimer motifs, Hydrogen bonding | Ribbons, Sheets |

| 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine with M(NO3)2 (M = Co, Ni, Cu, Zn) | Metallotectons, Nitrate ions | Hydrogen bonding, Coordinative bonds | 2D and 3D networks |

The predictable self-assembly of this compound derivatives allows for the rational design of functional and multifunctional materials. By varying the central metal ion in metallotecton networks, for instance, it is possible to create a range of ordered materials with controllable architectures and tunable properties. nih.gov The introduction of different functional groups onto the triazine ring also allows for the tailoring of material properties for specific applications.

A notable application of this compound is in the formation of hydrogels. A new metastable bicomponent hydrogel has been reported, formed from this compound and thymine. chemicalbook.comsigmaaldrich.comresearchgate.net This hydrogel is capable of caging a number of organic solvents. chemicalbook.comsigmaaldrich.comresearchgate.net The stability of this hydrogel is dependent on its method of synthesis, with ultrasound-induced gels transforming into a crystalline precipitate more rapidly than thermogels. researchgate.net The metastability is likely due to Ostwald ripening. researchgate.net

The mechanical strength of the hydrogel also varies with the synthesis method, with the sonication-induced gel (S-gel) being mechanically stronger than the thermogel (T-gel). researchgate.net This is attributed to the thinner fibers of the S-gel, which entrap the solvent more effectively due to larger surface forces. researchgate.net

Metal-Organic Frameworks (MOFs) and coordination polymers are a class of materials constructed from metal ions or clusters bridged by organic ligands. nih.gov The ability of this compound and its derivatives to form predictable coordination bonds makes them suitable building blocks for these structures. nih.govnih.gov

The table below details the crystallographic data for a series of metallotectons formed from 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine and transition metal nitrates.

| Compound | Metal Ion | Formula | Crystal System | Space Group |

| 6 | Co(II) | Co(pyDAT)2(NO3)2 | Orthorhombic | Fdd2 |

| 7 | Ni(II) | Ni(pyDAT)2(NO3)2 | Orthorhombic | Fdd2 |

| 9 | Zn(II) | Zn(pyDAT)2(NO3)2 | Orthorhombic | Fdd2 |

Data sourced from a study on programmed molecular construction. acs.org

Applications in Advanced Materials

The unique properties of materials derived from this compound have led to their exploration in various advanced material applications.

Derivatives of this compound have shown potential for use in optoelectronic materials. For instance, it can be used in the synthesis of s-Bodipy-triazine (BODIPY = 4,4-difluoro-4-borata-3a-azonia-4a-aza-s-indacene), which acts as a symmetric fluorescent sensor for Cu2+ ions. chemicalbook.comsigmaaldrich.com

Optoelectronic Materials and Devices

Electroluminescent Devices and Phosphorescent Emitters

Derivatives of 1,3,5-triazine (B166579) are recognized for their potential in electroluminescent devices. While direct synthesis from this compound is not always explicitly detailed in broad studies, the functionalization of the triazine core is a key strategy. For instance, donor-substituted 1,3,5-triazines have been synthesized through the nucleophilic substitution of cyanuric chloride and investigated as host materials for blue phosphorescent OLEDs. researchgate.net These materials have demonstrated high glass-transition temperatures and triplet energies, leading to high current efficiencies in devices. researchgate.net

Furthermore, bipolar host materials based on 1,3,5-triazine derivatives have been designed to achieve balanced charge injection and transport in phosphorescent OLEDs (PhOLEDs). This approach has led to devices with high external quantum efficiencies and remarkably low efficiency roll-off at high luminance.

Carbazole-functionalized 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives have been explored as blue light emitters. These materials exhibit high thermal stability and some have shown thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. rsc.org The introduction of different substituents allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color and device performance. rsc.org

| Derivative Type | Application | Key Findings |

| Donor-substituted 1,3,5-triazines | Host for blue PhOLEDs | High glass-transition temperatures and triplet energies, leading to high current efficiencies. researchgate.net |

| Bipolar 1,3,5-triazine derivatives | Host for PhOLEDs | Balanced charge injection/transport, high external quantum efficiencies, and low efficiency roll-off. |

| Carbazole-functionalized 2,4,6-triphenyl-1,3,5-triazines | Blue light emitters | High thermal stability, some exhibit TADF, and tunable HOMO/LUMO energy levels. rsc.org |

Hole and Electron Transport Materials in Solar Cells (Organic, Dye-Sensitized, Perovskite)

The electron-accepting triazine core, combined with electron-donating peripheral groups, makes this compound derivatives attractive for use as hole and electron transport materials in various types of solar cells.

In the realm of perovskite solar cells (PSCs), triazine-based molecules have been investigated as hole-transporting materials (HTMs). For example, 6,N2-diaryl-1,3,5-triazine-2,4-diamines have been synthesized and studied for their potential in this area. nist.gov The modular nature of their synthesis allows for the creation of a library of compounds with varying electronic properties. nist.gov

One notable example is a donor-acceptor-donor (D-A-D) type small molecule, 6-phenyl-1,3,5-triazine-2,4-bis[di(4-methoxyphenyl)amino]carbazole (PTBC), which has been synthesized from a 6-phenyl-1,3,5-triazine-2,4-diamine core. This material has shown promise as a hole transport material in perovskite solar cells.

Furthermore, computational studies on 1,2,4-triazine (B1199460) derivatives have been conducted to evaluate their potential in dye-sensitized solar cells (DSSCs). These studies investigate properties like HOMO/LUMO energy levels and the energy gap to predict their performance as part of the dye sensitizer.

| Solar Cell Type | Material Type | Derivative Example/Study | Key Findings |

| Perovskite | Hole Transport Material | 6,N2-diaryl-1,3,5-triazine-2,4-diamines nist.gov | Potential as HTMs due to tunable electronic properties. nist.gov |

| Perovskite | Hole Transport Material | 6-phenyl-1,3,5-triazine-2,4-bis[di(4-methoxyphenyl)amino]carbazole (PTBC) | D-A-D structure with potential for efficient hole transport. |

| Dye-Sensitized | Dye Sensitizer | 1,2,4-Triazine derivatives (Computational) | Theoretical evaluation of electronic properties for DSSC application. |

Two-Photon Absorption and Excited Fluorescence

While direct studies on this compound derivatives for two-photon absorption (2PA) are not extensively documented, research on related extended 2,4,6-triphenyl-1,3,5-triazines provides valuable insights. These studies reveal that functionalizing the triazine core with electron-donating or -accepting groups can lead to materials with significant 2PA cross-sections. nih.gov

The research on these triphenyl-s-triazines demonstrates that the 2PA performance can be tuned by altering the peripheral substituents. nih.gov For instance, derivatives functionalized with electron-releasing groups tend to be better two-photon absorbers in the near-infrared range. nih.gov This suggests that appropriately designed derivatives of this compound could also exhibit interesting 2PA properties. A review on functionalized 1,3,5-triazine derivatives highlights their application in two-photon excited fluorescence. mdpi.com

Nonlinear Optical (NLO) Materials

The development of 1,3,5-triazine-based materials for nonlinear optical (NLO) applications is an emerging area of research. mdpi.com While specific NLO studies on derivatives of this compound are not yet prevalent in the literature, the inherent electronic asymmetry that can be introduced into the triazine scaffold makes them promising candidates. The design of octupolar molecules, where donor and acceptor groups are arranged in a C3 symmetric fashion around a central core, is a common strategy for achieving high first hyperpolarizability, a key NLO property. The 1,3,5-triazine ring is an ideal core for such molecular designs.

Energy Storage Materials (Lithium-Ion Batteries, Supercapacitors)

Currently, there is a notable lack of specific research in the scientific literature regarding the application of this compound derivatives in energy storage materials such as lithium-ion batteries and supercapacitors. The nitrogen-rich structure of triazines could theoretically be beneficial for charge storage applications, potentially through redox activity or by serving as a robust framework for electrode materials. However, this remains a largely unexplored field of study for derivatives of this particular compound.

Catalytic Systems, including Metal-Free Electrocatalysts

The nitrogen atoms in the 1,3,5-triazine ring and the exocyclic amino groups of this compound make its derivatives excellent ligands for coordinating with metal ions. This property has been exploited in the development of catalytic systems.

A notable example is the use of a palladium(II) complex with a derivative of this compound as a catalyst. Specifically, a cis-6-(pyridin-2-yl)-1,3,5-triazine-2,4-diaminepalladium(II) complex has been investigated for the partial oxidation of methane (B114726) to methanol.

The broader class of diazine and triazine-based ligands has been shown to be effective in various metal-mediated catalytic transformations. acs.org In some cases, these ligands outperform their more common pyridine-based counterparts or enable new reaction pathways. acs.org This suggests a significant potential for developing novel catalysts based on functionalized this compound. The area of metal-free electrocatalysts derived from this compound is also an emerging field with potential for future exploration.

Sensors (e.g., Acid Vapor Sensors, Fluorescent Sensors)

The ability of this compound derivatives to engage in specific molecular interactions, such as hydrogen bonding and metal coordination, makes them suitable for the development of chemical sensors.

It has been reported that this compound can be used in the synthesis of a symmetric fluorescent sensor for the detection of copper ions (Cu²⁺). chemicalbook.com This is achieved by creating a derivative, s-Bodipy-triazine, where the triazine unit acts as the recognition site for the metal ion, leading to a change in its fluorescent properties. chemicalbook.com

In a related context, a fluorescent probe for the highly toxic chemical phosgene (B1210022) has been developed based on a benzo[1,2-b:6,5-b']dithiophene-4,5-diamine structure. nih.gov This system operates through an intramolecular charge transfer (ICT) mechanism and demonstrates rapid and sensitive detection in both solution and gas phases. nih.gov While not a direct derivative, this work highlights the potential of diamine-functionalized aromatic systems for creating effective chemosensors. The development of sensors for acid vapors is another potential application, given the basic nature of the triazine nitrogens and amino groups.

| Sensor Type | Target Analyte | Derivative/System | Key Principle |

| Fluorescent Sensor | Cu²⁺ | s-Bodipy-triazine chemicalbook.com | Metal ion coordination leading to a change in fluorescence. chemicalbook.com |

| Fluorescent Probe | Phosgene | Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine based system nih.gov | Intramolecular Charge Transfer (ICT) mechanism. nih.gov |

Polymer Science: Covalent Organic Polymers (COPs), Crystalline Triazine Frameworks (CTFs), and 2D Triazine Polymers

The molecular structure of this compound, also known as acetoguanamine, featuring reactive amino groups and a stable triazine ring, makes it a compelling building block in polymer science. Its derivatives have been explored in the synthesis of various polymeric materials, including Covalent Organic Polymers (COPs), with potential applications in creating ordered porous structures like Crystalline Triazine Frameworks (CTFs) and 2D Triazine Polymers.

Covalent Organic Polymers (COPs)

Covalent Organic Polymers (COPs) are a class of porous organic materials constructed through strong covalent bonds, offering high thermal and chemical stability. researchgate.net The use of this compound as a monomer leverages the inherent properties of the triazine ring, such as high nitrogen content and structural rigidity.

Detailed research has demonstrated the synthesis of cross-linked COPs through the condensation reaction of acetoguanamine with dialdehydes. researchgate.netresearchgate.net In these reactions, the amino groups of acetoguanamine react with the aldehyde groups of a linker molecule to form polymeric Schiff bases (imines). This approach creates a robust, cross-linked network. For instance, s-triazine-containing polymer ligands have been successfully synthesized by reacting acetoguanamine with glutaraldehyde (B144438) or terephthaldehyde in acetonitrile (B52724), using acetic acid as a catalyst. researchgate.net

The general synthetic route involves dissolving acetoguanamine in a suitable solvent and adding the dialdehyde (B1249045) linker, followed by heating under reflux. researchgate.net The resulting polymer precipitates from the solution and can be collected for further analysis. The structure of these polymers is characterized by the presence of both the triazine ring and the newly formed imine bonds.

Table 1: Synthesis and Characterization of Acetoguanamine-Based COPs

| Monomer 1 | Monomer 2 | Polymer ID | Reaction Conditions | Key Characterization Findings | Reference |

| This compound | Glutaraldehyde | Polymer IV | Acetonitrile, Acetic Acid Catalyst, Reflux 3 hrs | FT-IR (cm⁻¹): 1655 (C=N, imine), 1537 (C=N, triazine). ¹H-NMR (DMSO-d₆, ppm): 8.05 (s, 2H, -N=CH-), 3.65 (s, 3H, -CH₃), 2.20-2.05 (m, 6H, glutaraldehyde CH₂). | researchgate.net |

| This compound | Terephthaldehyde | Polymer V | Acetonitrile, Acetic Acid Catalyst, Reflux 2 hrs | FT-IR (cm⁻¹): 1633 (C=N, imine), 1556 (C=N, triazine). ¹H-NMR (DMSO-d₆, ppm): 8.30 (s, 2H, -N=CH-), 7.85 (s, 4H, Ar-H), 3.75 (s, 3H, -CH₃). | researchgate.netresearchgate.net |

These acetoguanamine-based polymers can also serve as ligands for the formation of polymeric metal complexes, demonstrating their utility in creating functional materials for potential applications in catalysis and separation. researchgate.netresearchgate.net

Crystalline Triazine Frameworks (CTFs)

Crystalline Triazine Frameworks (CTFs) are a subclass of COFs characterized by porous, crystalline structures constructed from triazine units. nih.gov The synthesis of CTFs typically proceeds through the trimerization of nitrile-containing monomers or via polymerization reactions using pre-formed triazine-containing building blocks. chemicalbook.com These materials are noted for their high stability, permanent porosity, and nitrogen-rich frameworks, making them suitable for gas storage, separation, and catalysis. nih.govmdpi.com

While the synthesis of CTFs from triazine-containing monomers is an established strategy, the specific use of this compound to create highly ordered, crystalline frameworks is not extensively documented in the scientific literature. The challenge lies in achieving the long-range order necessary for crystallinity. Unlike melamine (B1676169), which has three amino groups enabling extensive cross-linking, acetoguanamine has two amino groups and a methyl group. researchgate.net This bifunctional nature means it typically acts as a chain extender or requires a polyfunctional linker to create a 2D or 3D network. While amorphous or semi-crystalline polymers can be formed, achieving the high crystallinity characteristic of CTFs from acetoguanamine remains a significant synthetic challenge.

2D Triazine Polymers

Two-dimensional (2D) polymers are materials consisting of monomer units covalently bonded to form sheet-like structures with atomic-level thickness. nih.gov These materials are of great interest for applications in electronics, membranes, and catalysis. The exfoliation of layered crystalline materials, such as some CTFs, is one route to obtaining 2D polymers. nih.gov Another approach is the direct "bottom-up" synthesis from monomers at interfaces or in solution.

The self-assembly of triazine derivatives, including acetoguanamine, into ordered supramolecular structures has been observed. For example, the crystal structure of this compound reveals the formation of planar "tapes" through extensive hydrogen bonding. researchgate.netnih.gov This inherent ability to form 2D assemblies via non-covalent interactions suggests its potential as a monomer for creating covalently bonded 2D polymers. However, similar to CTFs, the synthesis of extended, covalently-linked 2D triazine polymers specifically from this compound is not yet a well-established area of research. The development of synthetic strategies to translate the supramolecular self-assembly of acetoguanamine into robust, large-area 2D covalent polymers is a potential avenue for future investigation.

Biological and Medicinal Chemistry Research on 6 Methyl 1,3,5 Triazine 2,4 Diamine and Its Analogues

Antimicrobial Activities

Derivatives of 1,3,5-triazine (B166579) have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. These compounds represent a promising class of molecules in the search for new agents to combat infectious diseases. researchgate.net

Research has shown that certain 1,3,5-triazine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel N'-(4-(arylamino)-6-(thiazol-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides were synthesized and tested against various bacterial strains. researchgate.net The results indicated that some of these compounds displayed potent inhibitory action against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative bacteria). researchgate.net

In another study, three series of mono-, di-, and trisubstituted s-triazine derivatives, along with their methyl ester analogues, were synthesized and evaluated for their antimicrobial activity. researchgate.net Several of these compounds showed promising activity against Staphylococcus aureus and Escherichia coli, with some exhibiting antibacterial effects comparable to the antibiotic ampicillin (B1664943). researchgate.net

Furthermore, novel 1,3,5-triazine derivatives incorporating a thiazole (B1198619) moiety have been synthesized and screened for their antimicrobial properties. researchgate.net Two compounds in particular, 3k and 3l, demonstrated considerably higher antibacterial activity than commercially available antibiotics against the tested organisms. researchgate.net The antibacterial activity of synthesized 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives was also evaluated against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus cereus. The results showed significant antimicrobial activity for the synthesized compounds. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected 1,3,5-Triazine Analogues

| Compound/Analogue | Target Bacteria | Observed Effect |

|---|---|---|

| N'-(4-(arylamino)-6-(thiazol-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Potent inhibitory action researchgate.net |

| Mono-, di-, and trisubstituted s-triazine derivatives | Staphylococcus aureus, Escherichia coli | Activity comparable to ampicillin researchgate.net |

| 1,2,4-Triazine and 1,2-diazepine derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus cereus | Significant antimicrobial activity biointerfaceresearch.com |

In addition to their antibacterial properties, 1,3,5-triazine derivatives have also been investigated for their antifungal potential. The aforementioned N'-(4-(arylamino)-6-(thiazol-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides were also tested against fungal strains, including Candida albicans and Aspergillus niger. researchgate.net The study revealed that compounds 3k and 3l possessed notable antifungal activity. researchgate.net

Another study focused on a series of s-triazine derivatives and their antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov One compound with a 4-ethyl substituted phenyl group showed the highest growth inhibition against C. neoformans. nih.gov Furthermore, certain s-triazine-tetrazole analogs demonstrated excellent antifungal efficacy against C. albicans, with minimum inhibitory concentration (MIC) values significantly lower than the reference drug fluconazole. nih.gov

The mechanism of antimicrobial action for some triazine derivatives involves the inhibition of essential bacterial enzymes. One key target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. The inhibition of DHFR disrupts these vital cellular processes, leading to the death of the microorganism.

A study on a series of 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2-X-phenyl)-s-triazines examined their inhibitory effects on DHFR from both bovine liver and murine tumor cells. nih.gov This research provides a basis for understanding how these compounds might interact with and inhibit bacterial DHFR, although the study itself did not use bacterial enzymes. The quantitative structure-activity relationship (QSAR) of 101 different 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines was studied against human lymphoblastoid cell DHFR. nih.gov

The antimicrobial mechanism of action for some diamine compounds, a broader class that includes 6-Methyl-1,3,5-triazine-2,4-diamine, can involve the disruption of the bacterial cell membrane. One study on a series of substituted diamines found that the most potent analogue acted by depolarizing the cytoplasmic membrane and increasing the permeability of the outer membrane of bacteria. nih.gov This disruption of the membrane integrity was confirmed by transmission electron microscopy. nih.gov While this study did not specifically test this compound, it provides insight into a potential mechanism for related compounds.

Anticancer and Antileukemic Properties

The 1,3,5-triazine scaffold has been extensively utilized in the development of anticancer agents. semanticscholar.orgnih.gov Several 1,3,5-triazine-based compounds have been used in the treatment of various cancers. researchgate.net

A significant body of research has focused on the ability of 6,N2-diaryl-1,3,5-triazine-2,4-diamines to induce apoptosis, or programmed cell death, in cancer cells. One study designed and synthesized new 6,N2-diaryl-1,3,5-triazine-2,4-diamines and evaluated their antiproliferative activity against breast cancer cell lines. nih.gov The results indicated that these compounds were selectively active against triple-negative breast cancer cells (MDA-MB-231). nih.govrsc.org The time-dependent cytotoxic effect and morphological changes observed in the cancer cells suggested that apoptosis was the primary mechanism of their antiproliferative activity. nih.govrsc.org

Another study synthesized a series of novel 2,4,6-trisubstituted 1,3,5-triazine derivatives carrying 2-chloroethyl and oligopeptide moieties. nih.gov The most cytotoxic of these derivatives induced time- and dose-dependent cytotoxicity in colon cancer cell lines and was found to induce apoptosis through the attenuation of intracellular signaling pathways. nih.gov

Furthermore, a series of imamine-1,3,5-triazine derivatives were designed and synthesized, showing selective activity against triple-negative MDA-MB-231 breast cancer cells. rsc.org The most potent of these compounds demonstrated strong anti-proliferative activity against these cells. rsc.org

Table 2: Anticancer Activity of Selected 1,3,5-Triazine Analogues

| Compound/Analogue | Cancer Cell Line | Observed Effect |

|---|---|---|

| 6,N2-diaryl-1,3,5-triazine-2,4-diamines | MDA-MB-231 (Triple-negative breast cancer) | Selective antiproliferative activity, induction of apoptosis nih.govrsc.org |

| 2,4,6-trisubstituted 1,3,5-triazine derivatives with 2-chloroethyl and oligopeptide moieties | DLD and Ht-29 (Colon cancer) | Time- and dose-dependent cytotoxicity, induction of apoptosis nih.gov |

| Imamine-1,3,5-triazine derivatives | MDA-MB-231 (Triple-negative breast cancer) | Potent anti-proliferative activity rsc.org |

| 2-(4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl)-2{[}4-(dimethylamino)phenyl]imino}acetonitrile | MALME-3M (Melanoma) | Remarkable activity nih.gov |

Structure-Activity Relationships of Triazine Derivatives in Anticancer Therapy

The 1,3,5-triazine scaffold has proven to be a versatile template for the development of novel anticancer agents. nih.govmdpi.comnih.gov Extensive research into the structure-activity relationships (SARs) of its derivatives has revealed key structural features that govern their cytotoxic and antiproliferative activities. The substitution pattern on the s-triazine ring is a critical determinant of biological activity, with both di-substituted and tri-substituted derivatives showing promise. nih.govresearchgate.net

For di-substituted s-triazine derivatives, the nature and position of the substituents significantly influence their anticancer effects. nih.gov In a study of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, a 3D-QSAR model indicated that bulky, electron-donating groups on the phenyl ring at position 6 of the triazine core enhance antiproliferative activity against triple-negative breast cancer cells (MDA-MB231). rsc.orgnih.gov This led to the design of compounds with improved potency, where the most active derivative demonstrated a GI₅₀ value of 1 nM. rsc.orgnih.gov Another series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles showed that a 4-phenylpiperazin-1-yl group at position 6 of the triazine ring resulted in remarkable activity against the melanoma MALME-3 M cell line. nih.govlookchem.com

Tri-substituted 1,3,5-triazine derivatives have also been extensively investigated. researchgate.netnih.gov In one study, tri-substituted analogues with a morpholino group on the s-triazine scaffold exhibited more potent anticancer activities compared to their di-substituted counterparts, showing selective inhibition of ovarian (PA-1) and colon (HT-29) cancer cell lines. researchgate.net Furthermore, the introduction of specific moieties can target particular cancer-related pathways. For instance, quinazoline-1,3,5-triazine hybrids have demonstrated antitumor activity against various cell lines, including HeLa, MCF-7, HL-60, and HepG2, with IC₅₀ values in the low micromolar range. mdpi.com These compounds were also found to be non-toxic to normal human foreskin fibroblast (HFF) cells. mdpi.com

The following table summarizes the structure-activity relationships of selected triazine derivatives.

| Compound Series | Key Structural Features for Activity | Observed Anticancer Activity | Reference(s) |

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | Bulky, electron-donating groups at C6-phenyl ring. | Selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231), with GI₅₀ as low as 1 nM. | rsc.orgnih.govnih.gov |

| 2-(4,6-Diamino-1,3,5-triazin-2-yl)-2-iminoacetonitriles | 4-Phenylpiperazin-1-yl group at C6. | Potent activity against melanoma MALME-3 M cell line (GI₅₀ = 3.3 x 10⁻⁸ M). | nih.govlookchem.com |

| Tri-substituted s-triazines | Morpholino group on the triazine scaffold. | Potent and selective inhibition of ovarian (PA-1) and colon (HT-29) cancer cell lines. | researchgate.net |

| Quinazoline-1,3,5-triazine hybrids | Hybrid structure. | Activity against HeLa, MCF-7, HL-60, and HepG2 cell lines with IC₅₀ values of 6–16 µM. | mdpi.com |

Target Binding Mechanisms

The anticancer activity of 1,3,5-triazine derivatives is mediated through their interaction with various molecular targets crucial for cancer cell proliferation and survival. nih.govresearchgate.net These compounds have been reported to inhibit a range of enzymes and proteins involved in cancer signaling pathways. nih.govnih.govnih.gov

A primary mechanism of action for many triazine derivatives is the inhibition of protein kinases. nih.govresearchgate.net Di-substituted s-triazines have been shown to primarily inhibit enzymes such as topoisomerase, Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), and cyclin-dependent kinases (CDKs). nih.gov For example, certain 4-aminoquinoline-1,3,5-triazine derivatives have demonstrated significant inhibition of EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase). mdpi.com Molecular docking studies have revealed that these compounds can bind to the hydrophobic pocket of the N-terminal chain in the ATP binding site of VEGFR (Vascular Endothelial Growth Factor Receptor). mdpi.com

Tri-substituted s-triazine derivatives often target a different set of kinases, including the epidermal growth factor receptor (EGFR), phosphatidylinositol-3-kinase (PI3K), NADP+-dependent isocitrate dehydrogenases (IDHs), and heat shock protein 90 (Hsp90). nih.govnih.gov Several dimorpholino-substituted s-triazine derivatives, such as ZSTK474 and gedatolisib, have shown great potential as PI3K inhibitors and are currently in clinical trials. nih.gov Molecular docking analyses have shown that these compounds can bind to both PI3K and mTOR, another key kinase in the same pathway. acs.org The binding mode is often similar to that of co-crystallized ligands, indicating a strong interaction with the target protein. acs.org

Some triazine derivatives also exert their anticancer effects by interacting with DNA. researchgate.net Electronic absorption studies have confirmed strong DNA-binding interactions for certain s-triazine derivatives, with binding constants comparable to classical DNA intercalators. researchgate.net Other reported targets include DNA methyltransferase (DNMT), human adenosine (B11128) receptors (hA1 and hA3), and matrix metalloproteinases (MMPs). nih.govnih.gov A novel Hsp90 inhibitor, DCZ5248, which is a triazine derivative, has been shown to directly bind to the Hsp90 protein without inducing a heat shock response. nih.gov

The table below details some of the key molecular targets of anticancer triazine derivatives.

| Triazine Derivative Class | Molecular Target(s) | Binding Mechanism/Effect | Reference(s) |

| Di-substituted s-triazines | Topoisomerase, BTK, FAK, CDKs | Inhibition of enzyme activity. | nih.gov |

| Tri-substituted s-triazines | EGFR, PI3K, mTOR, IDHs, Hsp90 | Inhibition of kinase activity, binding to ATP-binding site. | nih.govnih.govacs.org |

| 4-Aminoquinoline-1,3,5-triazine derivatives | EGFR-TK, VEGFR | Inhibition of tyrosine kinase activity, binding to hydrophobic pocket. | mdpi.com |

| Dimorpholino-substituted s-triazines | PI3K, mTOR | Dual inhibition of kinase activity. | nih.govacs.org |

| Various s-triazine derivatives | DNA | Intercalation and binding. | researchgate.net |

| DCZ5248 | Hsp90 | Direct binding and inhibition. | nih.gov |

Other Pharmacological Activities of Triazine Derivatives

Anti-inflammatory Properties